molecular formula C20H22N2O3 B375997 2-Amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 275360-67-3

2-Amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No.: B375997
CAS No.: 275360-67-3
M. Wt: 338.4g/mol
InChI Key: PUXJPHTVVOAKBG-UHFFFAOYSA-N
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Description

2-Amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a heterocyclic compound that belongs to the pyranochromene family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyranochromene core, which is a fused ring system containing both pyran and chromene moieties, along with an amino group, a heptyl chain, and a carbonitrile group.

Preparation Methods

The synthesis of 2-Amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method is the Knoevenagel–Michael reaction, which involves the condensation of an aldehyde, malononitrile, and a β-ketoester or 4-hydroxycoumarin in the presence of a catalyst. The reaction can be carried out under conventional heating or microwave irradiation conditions. For example, using sodium fluoride (NaF) as a catalyst under microwave irradiation can yield the desired product in high efficiency .

Chemical Reactions Analysis

2-Amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

2-Amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile can be compared with other pyranochromene derivatives, such as:

The uniqueness of this compound lies in its heptyl chain, which can influence its lipophilicity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-amino-4-heptyl-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-2-3-4-5-6-9-13-15(12-21)19(22)25-18-14-10-7-8-11-16(14)24-20(23)17(13)18/h7-8,10-11,13H,2-6,9,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXJPHTVVOAKBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1C(=C(OC2=C1C(=O)OC3=CC=CC=C32)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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